(5E)-3-cyclohexyl-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-CYCLOHEXYL-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the thiazolidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-CYCLOHEXYL-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-CYCLOHEXYL-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or cyclohexyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl or cyclohexyl rings.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-CYCLOHEXYL-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound may be investigated for similar properties, contributing to the development of new therapeutic agents.
Medicine
In medicine, compounds like (5E)-3-CYCLOHEXYL-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE are explored for their potential as anti-inflammatory, anticancer, and antidiabetic agents. Research may focus on their mechanism of action and efficacy in various disease models.
Industry
Industrially, such compounds can be used as precursors for the synthesis of dyes, pigments, and other specialty chemicals. Their stability and reactivity make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5E)-3-CYCLOHEXYL-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidines: Studied for their antimicrobial activities.
Thiazoles: Investigated for their anticancer potential.
Uniqueness
(5E)-3-CYCLOHEXYL-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Properties
Molecular Formula |
C19H21NOS2 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(5E)-3-cyclohexyl-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21NOS2/c1-14(12-15-8-4-2-5-9-15)13-17-18(21)20(19(22)23-17)16-10-6-3-7-11-16/h2,4-5,8-9,12-13,16H,3,6-7,10-11H2,1H3/b14-12+,17-13+ |
InChI Key |
XKSQHZXDDYGMGP-SWZGKVDCSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)C3CCCCC3 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3 |
Origin of Product |
United States |
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